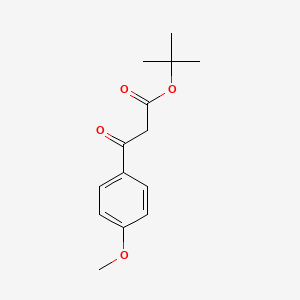

tert-butyl 3-(4-methoxyphenyl)-3-oxopropanoate

Description

Properties

IUPAC Name |

tert-butyl 3-(4-methoxyphenyl)-3-oxopropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-14(2,3)18-13(16)9-12(15)10-5-7-11(17-4)8-6-10/h5-8H,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUIYCDZKDUXUKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(=O)C1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4-methoxyphenyl)-3-oxopropanoate can be achieved through several methods. One common approach involves the esterification of 3-(4-methoxyphenyl)-3-oxopropanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems has been reported to improve the sustainability and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(4-methoxyphenyl)-3-oxopropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Anticancer Research

One of the primary applications of tert-butyl 3-(4-methoxyphenyl)-3-oxopropanoate is in the development of inhibitors targeting specific cancer mutations, such as KRAS G12C. This mutation is prevalent in various cancers, including pancreatic and colorectal cancers. The compound acts as an intermediate in synthesizing KRAS G12C inhibitors, which block the signaling pathways that facilitate cancer cell proliferation and survival. Research indicates that compounds derived from this structure exhibit promising anticancer activity through selective inhibition of mutated KRAS proteins .

Anti-inflammatory Properties

Studies have shown that derivatives of this compound can potentially inhibit the production of pro-inflammatory mediators. This makes it a candidate for developing treatments for inflammatory diseases, including rheumatoid arthritis and chronic obstructive pulmonary disease (COPD). The compound's ability to modulate inflammatory pathways can be leveraged to create therapeutic agents that alleviate symptoms associated with these conditions .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the formation of complex molecules through various reactions such as:

- Palladium-Catalyzed Reactions : this compound can participate in palladium-catalyzed coupling reactions, allowing for the introduction of aryl groups into cyclic β-dicarbonyl derivatives. This application is crucial for creating diverse chemical libraries for drug discovery .

- Substitution Reactions : The presence of the ketone group allows for nucleophilic substitution reactions, enabling modifications that enhance biological activity or alter pharmacokinetic properties.

Case Study 1: Development of KRAS G12C Inhibitors

In a recent study, researchers synthesized several derivatives of this compound to evaluate their efficacy against KRAS G12C mutations. The results demonstrated that specific modifications to the compound's structure significantly increased its potency as an inhibitor, showcasing its potential in targeted cancer therapies .

Case Study 2: Anti-inflammatory Drug Development

Another study focused on the anti-inflammatory properties of compounds derived from this compound. Researchers found that certain derivatives effectively reduced inflammation markers in vitro, suggesting their potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-methoxyphenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may then participate in further biochemical reactions. The methoxyphenyl group can interact with various enzymes and receptors, influencing biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar β-Keto Esters

tert-Butyl 3-(2-cyanopyridin-4-yl)-3-oxopropanoate

- Structure: Replaces the 4-methoxyphenyl group with a 2-cyanopyridyl ring.

- Synthesis: Requires multi-step protocols involving mCPBA-mediated oxidation, cyanotrimethylsilane (TMSCN) treatment, and LDA-mediated condensation with tert-butyl acetate .

- Applications : Used in flow synthesis for mGlu2/3 receptor negative allosteric modulators (NAMs), highlighting its role in complex heterocyclic systems .

- Key Difference: The electron-withdrawing cyano group on the pyridine ring reduces electron density at the ketone, altering nucleophilic attack kinetics compared to the electron-donating methoxy group in the target compound.

Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate

- Structure : Substitutes the tert-butyl ester with an ethyl group.

- Reactivity: Demonstrates 92% yield in intermolecular dialkylation reactions under optimized conditions, outperforming ethyl 3-oxobutanoates (moderate yields) due to the 4-methoxy group’s activating effects .

- Applications: Precursor to ethyl (Z)-3-amino-3-(4-methoxyphenyl) acrylate, a key intermediate for Pks13 inhibitors in tuberculosis drug development .

tert-Butyl 3-oxo-3-phenylpropanoate

- Structure : Lacks the methoxy substituent on the phenyl ring.

- Synthesis : Similar tert-butyl protection strategy but without methoxy functionalization .

- Electronic Effects : The absence of methoxy reduces resonance stabilization, lowering stability in oxidative or acidic conditions compared to the 4-methoxy analog.

Table 2: Reactivity in Alkylation Reactions

| Compound | Reaction Type | Yield | Notes |

|---|---|---|---|

| Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate | Intermolecular dialkylation | 92% | High reactivity due to methoxy EDG |

| Ethyl 3-oxobutanoate | Intermolecular dialkylation | 50–60% | Reduced electron density at ketone |

Biological Activity

Tert-butyl 3-(4-methoxyphenyl)-3-oxopropanoate is an organic compound characterized by its molecular formula and a molecular weight of 250.29 g/mol. This compound features a tert-butyl group and a propanoate moiety, which is further substituted with a 4-methoxyphenyl group. The methoxy substitution enhances its solubility and reactivity, making it a subject of interest in various biological studies.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Certain derivatives have shown efficacy against various bacterial strains, suggesting potential applications in combating infections.

- Antioxidant Activity : The presence of the methoxy group is often associated with enhanced antioxidant properties, which can protect cells from oxidative stress.

- Neuroprotective Effects : Similar compounds have been studied for their ability to activate neuroprotective pathways, particularly through interactions with TrkB and 5-HT4 receptors, which are crucial in neurodegenerative diseases .

The biological activity of this compound is attributed to its interaction with specific molecular targets. These include:

- Receptor Modulation : The compound may modulate the activity of enzymes or receptors involved in inflammatory pathways, potentially reducing inflammation and pain.

- Cellular Pathways : It influences various biochemical pathways, similar to indole derivatives known for their antiviral and anticancer activities.

Research Findings

Several studies have explored the biological activity of compounds structurally related to this compound. Notably:

- Cell Viability Assays : In vitro studies demonstrated that compounds with similar structures could significantly reduce cell death in NIH-3T3 cells expressing TrkB receptors. Treatments led to increased phosphorylation of TrkB and Akt, indicating enhanced survival signaling pathways .

- Antioxidant Studies : The antioxidant capacity was evaluated using various assays, showing that the methoxy substitution contributes to the overall protective effects against oxidative damage.

- Antimicrobial Testing : Derivatives were tested against multiple bacterial strains, revealing promising antimicrobial activity that could be harnessed for therapeutic applications.

Case Studies

A few notable case studies highlight the biological relevance of this compound:

- Neuroprotection : A study investigated the effects of related compounds on neurodegenerative models, demonstrating that specific structural modifications could enhance receptor binding and neuroprotective efficacy. The results indicated that compounds activating TrkB receptors significantly reduced cell death caused by serum deprivation .

- Antioxidant Efficacy : Another research effort focused on assessing the antioxidant properties of methoxy-substituted compounds, finding that they effectively scavenged free radicals in cellular models, thus providing insights into their potential health benefits.

Data Summary

The following table summarizes key biological activities and findings related to this compound:

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for tert-butyl 3-(4-methoxyphenyl)-3-oxopropanoate, and how do reaction conditions influence yield?

- Answer : The compound is synthesized via Claisen condensation between 4-methoxyacetophenone and tert-butyl acetoacetate under acidic or basic catalysis. For example, refluxing in toluene with a catalytic amount of piperidine (0.1–1.0 eq.) at 110–120°C for 6–12 hours achieves moderate yields (40–60%) . Key considerations:

- Solvent choice : Toluene or THF minimizes ester hydrolysis.

- Catalyst : Piperidine enhances enolate formation, while strong bases (e.g., NaH) may degrade the tert-butyl group.

- Workup : Acidic quenching (e.g., dilute HCl) followed by extraction with ethyl acetate and flash chromatography (SiO₂, hexane/EtOAc gradient) purifies the product .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Answer :

- ¹H/¹³C NMR :

- Aromatic protons : δ 7.8–7.9 ppm (doublet, 2H, Ar-H) and δ 6.9–7.0 ppm (doublet, 2H, Ar-H) for the 4-methoxyphenyl group.

- Ketone carbonyl : δ 2.8–3.2 ppm (singlet, 2H, -COCH₂CO-).

- tert-Butyl group : δ 1.4–1.5 ppm (singlet, 9H) .

- IR : Strong absorption at ~1730 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O) .

- Mass spectrometry : Molecular ion peak [M+H]⁺ at m/z 291.1 (calculated for C₁₅H₁₈O₄) .

Advanced Research Questions

Q. How can steric hindrance from the tert-butyl group be mitigated during synthetic scale-up?

- Answer : Steric effects reduce nucleophilic enolate formation. Strategies include:

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30–60 minutes vs. 6 hours) and improves yield by 10–15% .

- Alternative catalysts : Use of DMAP (4-dimethylaminopyridine) in THF at 0°C for controlled enolate generation .

- Solvent polarity : Higher polarity solvents (e.g., DMF) enhance solubility but require careful pH control to avoid tert-butyl ester cleavage .

Q. How should researchers resolve contradictions in NMR data for derivatives of this compound?

- Answer : Contradictions often arise from:

- Rotameric equilibria : The tert-butyl group causes slow rotation around the ester bond. Use VT-NMR (variable-temperature NMR) at 50–60°C to coalesce split peaks .

- Impurities : Trace solvents (e.g., toluene) or unreacted starting materials may overlap signals. Confirm purity via HPLC-MS (C18 column, acetonitrile/water gradient) .

Q. What are the stability considerations for this compound under different storage conditions?

- Answer :

- Short-term storage : -20°C in anhydrous DMSO or acetonitrile (stable for 1–2 weeks).

- Long-term storage : Lyophilized powder under argon at -80°C (stable for ≥6 months).

- Decomposition pathways : Hydrolysis of the ester group in aqueous buffers (pH < 4 or > 8) or exposure to light generates 3-(4-methoxyphenyl)-3-oxopropanoic acid, detectable via TLC (Rf shift from 0.6 to 0.3 in hexane/EtOAc 7:3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.